(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(phenyl)methanone is a piperazin-1-ylpyridazine derivative, a class of organic compounds known for their diverse biological activities. [ [] ] These compounds have garnered significant interest in scientific research due to their potential applications in various fields. This particular derivative has been investigated primarily for its potential as a deoxycytidine triphosphate pyrophosphatase (dCTPase) inhibitor. [ [] ] dCTPase plays a crucial role in nucleotide homeostasis and has been linked to cancer progression and resistance to anticancer nucleoside analogues. [ [] ] Inhibiting dCTPase activity presents a promising strategy for developing novel cancer treatments.
While the provided abstracts do not offer specific details regarding the synthesis of (4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(phenyl)methanone, a paper by Shashank S. Mishra et al. focuses on the molecular modelling of a series of 26 piperazin-1-ylpyridazine derivatives, including this compound. [ [] ] The paper suggests that these derivatives were likely synthesized using established synthetic methods for pyridazine and piperazine chemistry. These methods typically involve the construction of the pyridazine ring followed by the introduction of the piperazine moiety and the desired substituents.
The paper by Mishra et al. utilizes homology modelling and molecular docking to analyze the binding of (4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(phenyl)methanone to dCTPase. [ [] ] The docking results reveal specific interactions between the compound and the enzyme's active site, including:
The primary mechanism of action investigated for (4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(phenyl)methanone is its potential to inhibit dCTPase. [ [] ] While the provided abstracts do not offer explicit information on the compound's inhibitory mechanism, the molecular docking results in Mishra et al.'s paper suggest that the compound binds to the active site of dCTPase, potentially interfering with the enzyme's ability to bind and hydrolyze its substrate, deoxycytidine triphosphate. [ [] ] This inhibition could disrupt nucleotide homeostasis in cancer cells, potentially leading to cell death or sensitization to other anticancer therapies.
The primary scientific research application of (4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(phenyl)methanone, as evidenced by the provided abstracts, is in the field of cancer research. It has been studied as a potential dCTPase inhibitor, aiming to explore its effectiveness in disrupting cancer cell proliferation and potentially enhancing the efficacy of existing anticancer treatments. [ [] ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: